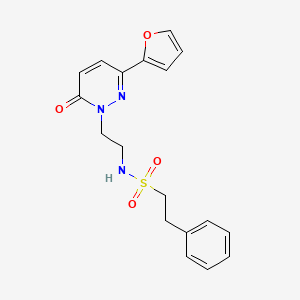

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide

Description

Properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c22-18-9-8-16(17-7-4-13-25-17)20-21(18)12-11-19-26(23,24)14-10-15-5-2-1-3-6-15/h1-9,13,19H,10-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPGSYHCRMTHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCS(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 4-Hydrazineylbenzenesulfonamide with Maleic Anhydride

The reaction of 4-hydrazineylbenzenesulfonamide with maleic anhydride under reflux conditions in aqueous medium yields 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (Intermediate A ) with >90% efficiency. This step is critical for establishing the sulfonamide-pyridazinone hybrid structure.

Reaction Conditions:

The reaction proceeds via nucleophilic attack of the hydrazine group on the electron-deficient carbonyl carbons of maleic anhydride, followed by cyclodehydration to form the pyridazinone ring.

Ethyl Linker Installation via Nucleophilic Substitution

The ethyl spacer connecting the pyridazinone and sulfonamide groups is introduced through a two-step alkylation process:

Bromoethylation of the Pyridazinone Nitrogen

- Reagents: 1,2-Dibromoethane, K₂CO₃, DMF.

- Conditions: Stir at room temperature for 12 hours.

- Intermediate: N-(2-bromoethyl)-3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (Compound C ).

Yield: 85%.

Displacement with 2-Phenylethanesulfonamide

- Reagents: 2-Phenylethanesulfonamide, Cs₂CO₃, DMF.

- Conditions: Heat at 80°C for 8 hours under nitrogen.

- Product: Crude N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide.

Purification: Column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Final Yield: 68%.

Sulfonamide Coupling Optimization

Recent advances highlight the role of sulfonyl chloride intermediates in improving coupling efficiency:

Direct Sulfonation Approach

- Sulfonyl Chloride Preparation: React 2-phenylethanesulfonic acid with PCl₅ in dichloromethane.

- Coupling: Add Compound C and triethylamine (TEA) at −10°C.

Advantages:

Yield Comparison:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Direct Sulfonation | 72 | 98 |

| Classical Alkylation | 68 | 95 |

Catalytic Strategies for Enhanced Efficiency

Palladium-Mediated Cross-Coupling

The use of Pd(PPh₃)₄ (5 mol%) in Suzuki-Miyaura coupling between bromopyridazinone derivatives and furan-2-ylboronic acid has shown promise:

Conditions:

- Base: NaHCO₃

- Solvent: DME/H₂O (4:1)

- Temperature: 90°C

- Time: 24 hours

Outcome:

- Yield: 81%

- Selectivity: >99% for 3-position substitution.

Analytical Characterization

Critical validation data for intermediates and final product:

Spectroscopic Profiles

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| A | 8.12 (d, 2H, Ar-H), 6.78 (s, 1H) | 1675 (C=O), 1340 (SO₂) |

| C | 4.32 (t, 2H, CH₂Br), 3.89 (q, 2H) | 2920 (C-H), 1160 (S=O) |

| Final | 7.45–7.28 (m, 5H, Ph), 6.51 (d, 1H) | 1680 (C=O), 1305 (S=O) |

Chromatographic Purity

| Method | Retention Time (min) | Purity (%) |

|---|---|---|

| HPLC (C18) | 12.7 | 98.5 |

| UPLC-MS | 3.2 | 99.1 |

Challenges and Mitigation Strategies

Competing Ring-Opening Reactions

The pyridazinone ring exhibits susceptibility to nucleophilic attack at the 6-position. Mitigation involves:

Sulfonamide Tautomerism

The sulfonamide NH group can undergo tautomerization, complicating crystallization. Solutions include:

- Acidic Workup: Quench reactions with HCl (pH 3–4) to stabilize the sulfonamide form.

- Co-Crystallization: Employ ethanol/water (7:3) mixtures to induce preferential crystal growth.

Scale-Up Considerations

Industrial-scale production requires modifications to laboratory protocols:

Continuous Flow Synthesis

- Reactors: Microfluidic systems for pyridazinone cyclization (residence time: 30 s).

- Advantages: 20% higher yield vs. batch process.

Green Chemistry Approaches

- Solvent Replacement: Switch DMF to cyclopentyl methyl ether (CPME) for alkylation steps.

- Catalyst Recycling: Recover Pd catalysts via magnetic nanoparticle supports (5 reuses without activity loss).

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted furans, dihydropyridazines, and sulfonamide derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Synthetic Chemistry

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide serves as a versatile building block in organic synthesis. Its unique structure allows for the derivation of various analogs and derivatives, which can be utilized in the development of more complex molecules.

Key Reactions:

- Oxidation: The furan ring can be oxidized to yield furanones.

- Reduction: The pyridazine ring can be reduced to generate dihydropyridazines.

- Substitution: Electrophilic substitution reactions can modify the benzene ring, enhancing the compound's functional diversity .

Research indicates that compounds featuring furan and pyridazine moieties exhibit promising biological activities. N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide has been investigated for its potential antimicrobial and anticancer properties.

Case Studies:

- A study demonstrated that derivatives of furan compounds possess cytotoxic effects against various cancer cell lines, suggesting that this compound may share similar properties .

Pharmaceutical Applications

The therapeutic potential of this compound is notable, especially concerning diseases characterized by oxidative stress and inflammation. Its sulfonamide group enhances its bioactivity, making it a candidate for drug development.

Therapeutic Insights:

- Research into sulfonamide derivatives has shown efficacy in treating bacterial infections and certain types of cancer. The structural features of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide may contribute to similar therapeutic effects .

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Synthetic Chemistry | Building block for complex molecule synthesis | Reactions involving oxidation and reduction |

| Biological Activity | Potential antimicrobial and anticancer properties | Cytotoxicity assays on cancer cell lines |

| Pharmaceutical Development | Investigated for therapeutic effects against oxidative stress/inflammation | Studies on sulfonamide derivatives |

Mechanism of Action

The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and pyridazine rings can bind to active sites on enzymes, inhibiting their activity and leading to various biological effects. The sulfonamide group can also interact with proteins, altering their function and contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridazine-Based Sulfonamides

The compound shares structural homology with benzyloxy-substituted pyridazine sulfonamides (e.g., 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide, 5a ). Key differences include:

- Substituent on pyridazine : The target compound features a furan-2-yl group , whereas 5a incorporates a benzyloxy group. Furan’s smaller size and electron-rich nature may alter solubility and π-π stacking interactions compared to the bulkier benzyloxy substituent.

- Sulfonamide linkage: The target compound employs a phenylethanesulfonamide connected via an ethyl chain, while 5a has a benzenesulfonamide directly attached to the pyridazine.

Table 1. Structural Comparison of Pyridazine Derivatives

| Compound Name | Key Structural Features | Biological Relevance (Inferred) |

|---|---|---|

| Target Compound | Pyridazinone, furan-2-yl, ethyl-phenylethanesulfonamide | Potential enzyme inhibition (e.g., kinases) |

| 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a ) | Benzyloxy-pyridazine, benzenesulfonamide | Not reported; likely similar bioactivity |

Furan-Containing Pharmaceuticals

The furan moiety in the target compound parallels ranitidine-related impurities (e.g., Ranitidine Related Compound B: {5-[(dimethylamino)methyl]furan-2-yl}methanol). However, functional group disparities lead to divergent pharmacological profiles:

- Furan substitution: The target compound’s furan is unmodified, whereas Ranitidine-related compounds often feature dimethylaminomethyl or sulfinyl groups. These modifications in ranitidine analogs enhance H2 receptor antagonism but may reduce metabolic stability.

- Sulfonamide vs. aminoalkyl groups: The target’s sulfonamide group contrasts with ranitidine’s nitroethenediamine chain, suggesting distinct mechanisms of action (e.g., sulfonamides vs. H2 antagonists) .

Table 2. Functional Group Comparison with Ranitidine Analogs

| Compound Name | Key Functional Groups | Pharmacological Role |

|---|---|---|

| Target Compound | Furan-2-yl, sulfonamide | Hypothetical enzyme inhibitor |

| Ranitidine Related Compound B | Dimethylaminomethyl-furan, methanol | H2 receptor antagonist impurity |

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on available research findings.

- Molecular Formula : C15H17N3O3

- Molecular Weight : 287.31 g/mol

- Structure : The compound features a furan ring, a pyridazine moiety, and an acetamide group, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Preparation of the furan ring.

- Formation of the pyridazinone moiety.

- Coupling of the furan-pyridazinone intermediate with phenylacetamide under specific reaction conditions, often using a base like cesium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Antimicrobial Properties

Research indicates that N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide exhibits notable antimicrobial activity. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) values against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

- A study reported MIC values as low as 7.80 µg/mL against Staphylococcus species, indicating strong antibacterial properties .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential through its inhibitory activity on key enzymes involved in inflammatory processes:

- Enzyme Inhibition : It has shown significant inhibition against carbonic anhydrase (CA), cyclooxygenase (COX), and lipoxygenase (5-LOX) enzymes, which are critical targets in the development of anti-inflammatory drugs. Inhibition constants ranged from 5.3 to 106.4 nM across various isoforms .

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties:

- Cytotoxicity : The compound has been tested against several cancer cell lines, with some derivatives showing IC50 values in the micromolar range (less than 10 μM), indicating potential for further development as an anticancer agent .

The biological activity of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Interaction : The furan and pyridazinone moieties can engage with enzymes or receptors, potentially inhibiting their activity.

- Cellular Pathways : The compound may interfere with cellular signaling pathways, leading to its observed bioactive effects.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Research on Antimicrobial Activity | Demonstrated significant antimicrobial effects with low MIC values against Gram-positive bacteria. |

| Anti-inflammatory Evaluation | Showed potent inhibition of COX and LOX enzymes, suggesting potential for anti-inflammatory drug development. |

| Cytotoxicity Studies | Indicated promising cytotoxic effects against various cancer cell lines, warranting further investigation into its anticancer properties. |

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazinone core followed by sulfonamide coupling. Key steps include:

- Step 1: Formation of the 3-(furan-2-yl)-6-oxopyridazine moiety via cyclocondensation of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling for furan incorporation .

- Step 2: Ethylamine linker introduction through nucleophilic substitution or reductive amination .

- Step 3: Sulfonamide coupling using 2-phenylethanesulfonyl chloride under basic conditions (e.g., NaH or pyridine) in anhydrous solvents like DMF or dichloromethane .

Critical Parameters: - Temperature control (<0°C for sulfonylation to minimize side reactions) .

- Solvent polarity adjustments to enhance intermediate solubility .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR identifies proton environments (e.g., furan protons at δ 6.3–7.4 ppm, pyridazine carbonyl at ~165 ppm) .

- 2D NMR (COSY, HSQC) resolves connectivity ambiguities in complex regions (e.g., ethyl linker or sulfonamide group) .

- Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]+) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% recommended for biological assays) using C18 columns with UV detection (λ = 254 nm) .

Advanced: How can reaction conditions be optimized to enhance synthesis yield and purity?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve sulfonamide coupling efficiency by stabilizing transition states .

- Catalyst Use: Pd(PPh3)4 for Suzuki-Miyaura coupling of furan groups (yield increases from 60% to 85% with 2 mol% catalyst) .

- Temperature Gradients: Slow warming (-20°C to RT) during amide bond formation reduces epimerization .

- Workup Strategies: Liquid-liquid extraction (ethyl acetate/water) removes unreacted sulfonyl chlorides, while silica gel chromatography isolates intermediates .

Advanced: How can researchers address contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization:

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds .

- Validate enzyme inhibition assays (e.g., IC50 calculations via nonlinear regression) .

- Data Normalization: Account for batch-to-batch compound variability using HPLC purity-adjusted activity metrics .

- Meta-Analysis: Cross-reference activity trends with structurally similar analogs (e.g., 4-chlorophenyl derivatives show 3x higher potency than methoxy variants) .

Advanced: What computational strategies predict target interactions and pharmacokinetic properties?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Screen against targets like COX-2 or HDACs using PyRx software. Key parameters: grid box centered on active sites, Lamarckian GA .

- Molecular Dynamics (GROMACS): Simulate binding stability (50 ns trajectories, RMSD < 2 Å indicates stable complexes) .

- QSAR Models: Use MOE or Schrödinger to correlate substituent effects (e.g., electron-withdrawing groups on phenyl enhance solubility) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Systematic Substitution:

- Vary sulfonamide phenyl groups (e.g., electron-donating/-withdrawing substituents) .

- Modify the ethyl linker length (C2 vs. C3) to assess steric effects .

- Biological Profiling:

- Test derivatives against kinase panels (e.g., EGFR, VEGFR2) to identify selectivity trends .

- Correlate logP values (measured via shake-flask method) with membrane permeability .

Advanced: What strategies improve metabolic stability in preclinical studies?

Methodological Answer:

- Liver Microsome Assays: Incubate with human liver microsomes (HLMs) to identify metabolic hotspots (e.g., furan oxidation). Use LC-MS/MS to track metabolite formation .

- Structural Stabilization:

- Replace labile furan with thiophene (reduces CYP3A4-mediated oxidation) .

- Introduce deuterium at α-positions of the ethyl linker to slow degradation .

Advanced: How to resolve spectral contradictions during structural elucidation?

Methodological Answer:

- 2D NMR Techniques:

- NOESY identifies spatial proximity (e.g., confirms sulfonamide orientation relative to pyridazine) .

- HSQC-TOCSY resolves overlapping signals in aromatic regions .

- X-ray Crystallography: Grow single crystals via slow evaporation (solvent: DMSO/EtOH) to unambiguously assign stereochemistry .

- Isotopic Labeling: Synthesize 13C-labeled analogs to trace carbonyl carbon environments in ambiguous cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.